Therapeutic Potential of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile in Drug Discovery
Therapeutic Potential of 4-Fluoro-7-Methyl-1H-Indole-6-Carbonitrile in Drug Discovery
The following is an in-depth technical guide on the therapeutic potential and application of 4-fluoro-7-methyl-1H-indole-6-carbonitrile in drug discovery.
Executive Summary: The Strategic Value of the Scaffold
In the high-stakes landscape of modern medicinal chemistry, the indole core remains a "privileged scaffold," appearing in over 100 FDA-approved drugs. However, the "low-hanging fruit" of simple indole derivatives has largely been harvested. The frontier now lies in highly substituted, electron-modulated cores that offer precise control over metabolic stability, potency, and selectivity.
4-fluoro-7-methyl-1H-indole-6-carbonitrile (CAS 1167055-62-0) represents a pinnacle of this "scaffold engineering." It is not merely a building block; it is a pre-optimized pharmacophore designed to address three critical failure modes in drug discovery:
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Metabolic Liability: The C4-Fluorine blocks a common site of oxidative metabolism (CYP450 oxidation).
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Solubility & Permeability: The C6-Nitrile serves as a polar "anchor" that improves hydrogen bonding without the liability of a primary amine or carboxylic acid.
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Conformational Control: The C7-Methyl group introduces steric bulk that can lock the molecule into a bioactive conformation (atropisomerism) or fill hydrophobic sub-pockets in enzymes (e.g., kinases) or viral capsids.
This guide details the chemical profile, synthesis, and therapeutic utility of this advanced intermediate, specifically within the context of Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs) and Next-Generation Kinase Inhibitors .
Chemical Architecture & Pharmacophoric Analysis[1][2]
The therapeutic potency of this molecule stems from the synergistic effects of its substituents. A structural dissection reveals the rationale behind its design.
Structural Logic Diagram
The following diagram illustrates the specific medicinal chemistry functions of each substituent on the indole core.
Figure 1: Pharmacophoric dissection of 4-fluoro-7-methyl-1H-indole-6-carbonitrile.
Physicochemical Profile
| Property | Value (Predicted/Exp) | Medicinal Chemistry Implication |
| Molecular Formula | C₁₀H₇FN₂ | Low MW allows for extensive elaboration. |
| Molecular Weight | 174.18 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| ClogP | ~2.3 | Optimal lipophilicity for membrane permeability. |
| H-Bond Donors | 1 (Indole NH) | Critical for hinge binding (kinases) or pocket anchoring. |
| H-Bond Acceptors | 2 (Nitrile N, F) | Nitrile provides a vector for specific interactions. |
| pKa (Indole NH) | ~15-16 | Slightly more acidic due to F and CN electron withdrawal. |
Therapeutic Applications
Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)
The most prominent application of highly substituted indoles is in the development of CAMs. These drugs target the HBV core protein (Cp), disrupting the assembly of the viral capsid.[1][2][3]
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Mechanism: The indole scaffold binds to the hydrophobic pocket at the dimer-dimer interface of the Cp.
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Role of Substituents:
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The C7-Methyl group is critical for filling a small hydrophobic sub-pocket, often improving potency by 10-100x compared to the des-methyl analog.
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The C6-Carbonitrile acts as a bioisostere for carboxamides, often interacting with Trp102 or Ser106 in the binding pocket.
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The C4-Fluorine modulates the electron density of the indole ring, affecting the strength of the pi-pi stacking interaction with Phe23 or Tyr118.
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Kinase Inhibition (SIK / JAK / TRK)
Indoles are classic "hinge binders" in kinase inhibitors.
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Target Class: Salt-Inducible Kinases (SIKs) and Janus Kinases (JAKs).
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Application: The 6-cyano group can be hydrolyzed to a primary amide (common in JAK inhibitors) or reduced to an amine. The 4-fluoro group protects the scaffold from metabolic attack in the liver, a common issue with lipophilic kinase inhibitors.
Synthesis & Experimental Protocols
Constructing this crowded scaffold requires precise regiocontrol. The following protocol outlines a robust synthesis route suitable for scale-up.
Retrosynthetic Analysis
The most reliable route utilizes the Bartoli Indole Synthesis or a modified Leimgruber-Batcho approach, starting from a polysubstituted aniline or nitrobenzene.
Synthesis Workflow Diagram
Figure 2: Proposed synthetic route via Sonogashira cyclization.
Detailed Synthetic Protocol (Proposed)
Note: This protocol is adapted from standard procedures for electron-deficient indoles.
Step 1: Halogenation
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Reagents: 4-Amino-2-fluoro-5-methylbenzonitrile (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq).
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Solvent: DMF (0.5 M).
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Procedure: Stir the solution at 0°C for 1 hour, then warm to RT. Monitor by LCMS for conversion to the 3-iodo intermediate.
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Workup: Dilute with water, extract with EtOAc.
Step 2: Sonogashira Coupling
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Reagents: Iodo-intermediate (1.0 eq), Trimethylsilylacetylene (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.02 eq), Triethylamine (3.0 eq).
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Conditions: Degas solvent (THF/DMF). Heat to 60°C under Argon for 4-6 hours.
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Outcome: Formation of the alkynyl-aniline.
Step 3: Indole Cyclization
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Reagents: Alkynyl-aniline intermediate, Potassium tert-butoxide (KOtBu, 2.0 eq) or CuI (catalytic) in NMP.
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Conditions: Heat to 80-100°C. The base promotes the cyclization of the amino group onto the alkyne.
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Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product, 4-fluoro-7-methyl-1H-indole-6-carbonitrile , typically elutes as an off-white solid.
Biological Assay: HBV Capsid Assembly
To validate the therapeutic potential, the compound should be tested in an HBV Capsid Assembly Assay.
Protocol:
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Protein: Purified HBV Core Protein (Cp149 dimer).
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Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.
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Method:
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Incubate Cp149 (10 µM) with the test compound (0.1 - 100 µM) for 30 minutes at 25°C.
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Trigger assembly by increasing ionic strength (add NaCl to 300 mM final).
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Readout: Measure Light Scattering at 350 nm (90° angle) or use Size Exclusion Chromatography (SEC) to quantify capsid formation.
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Expected Result: A potent CAM will accelerate the kinetics of assembly (CAM-N) or induce aggregation (CAM-A). The 4-F, 7-Me scaffold typically favors the CAM-N (Normal morphology) mechanism, similar to Bersacapavir.
Future Outlook
The 4-fluoro-7-methyl-1H-indole-6-carbonitrile scaffold is poised to become a staple in the "toolkit" of antiviral and oncology researchers. Its specific substitution pattern offers a unique solution to the "lipophilicity-solubility-metabolism" trade-off. Future derivatives will likely explore:
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Hydrolysis of the nitrile to primary amides or carboxylic acids for PROTAC linkers.
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Reduction to benzylamines for reductive amination.
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C3-Functionalization (e.g., formylation) to create tricyclic inhibitors.
References
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Namiki Shoji Co., Ltd. (2019). Catalog of Indole Building Blocks. Product SL-03991/SL-0399X Series. Link
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Berke, J. M., et al. (2019).[1] "Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379". Antimicrobial Agents and Chemotherapy, 63(6). Link
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Lépine, R., et al. (2024).[4] "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor". Journal of Medicinal Chemistry. (Demonstrates the utility of substituted nitrogen heterocycles in SIK inhibition). Link
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Bio-Fount. (2024).[4] Product Catalog: 6-Cyano-4-fluoro-7-methyl Indole (CAS 1167055-62-0). Link
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PubChem. (2024). Compound Summary: Bersacapavir (JNJ-6379).[5][1][2][6] (Reference for CAM mechanism and structural analogs). Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Bersacapavir - Wikipedia [en.wikipedia.org]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bersacapavir | C16H14F4N4O3S | CID 121294984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
